molecular formula C23H32ClN5O5 B11934747 Thalidomide-NH-amido-C8-NH2 (hydrochloride)

Thalidomide-NH-amido-C8-NH2 (hydrochloride)

Cat. No.: B11934747
M. Wt: 494.0 g/mol
InChI Key: PAULFFOJMRUJAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-NH-amido-C8-NH2 (hydrochloride) involves the conjugation of a Thalidomide-based cereblon ligand with a linker. The process typically includes the following steps:

Industrial Production Methods

Industrial production of Thalidomide-NH-amido-C8-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-amido-C8-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified versions of Thalidomide-NH-amido-C8-NH2 (hydrochloride) with altered functional groups, which can be further utilized in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-NH-amido-C8-NH2 (hydrochloride) is unique due to its specific linker structure, which provides distinct properties and advantages in PROTAC synthesis. Its ability to efficiently recruit target proteins to the ubiquitin-proteasome system makes it a valuable tool in scientific research and drug development .

Properties

Molecular Formula

C23H32ClN5O5

Molecular Weight

494.0 g/mol

IUPAC Name

N-(8-aminooctyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride

InChI

InChI=1S/C23H31N5O5.ClH/c24-12-5-3-1-2-4-6-13-25-19(30)14-26-16-9-7-8-15-20(16)23(33)28(22(15)32)17-10-11-18(29)27-21(17)31;/h7-9,17,26H,1-6,10-14,24H2,(H,25,30)(H,27,29,31);1H

InChI Key

PAULFFOJMRUJAK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCCCCN.Cl

Origin of Product

United States

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